N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride

Aqueous solubility Bioisostere γ-Secretase inhibition

N-{3-Aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride (CAS 2839139-86-3, molecular formula C₈H₁₇ClN₂O₂S, MW 240.75 g/mol) is a bifunctional building block that combines a bicyclo[1.1.1]pentane (BCP) core with an isopropyl sulfonamide group at one bridgehead and a free primary amine at the other. The BCP motif is an established nonclassical bioisostere of para-substituted phenyl rings, offering a saturated, three-dimensional scaffold that disrupts crystal packing and reduces lipophilicity relative to flat aromatic systems.

Molecular Formula C8H17ClN2O2S
Molecular Weight 240.75 g/mol
CAS No. 2839139-86-3
Cat. No. B6608337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride
CAS2839139-86-3
Molecular FormulaC8H17ClN2O2S
Molecular Weight240.75 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC12CC(C1)(C2)N.Cl
InChIInChI=1S/C8H16N2O2S.ClH/c1-6(2)13(11,12)10-8-3-7(9,4-8)5-8;/h6,10H,3-5,9H2,1-2H3;1H
InChIKeyDLMOKIDURIWQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-Aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide Hydrochloride (CAS 2839139-86-3): What It Is and Why It Matters for Procurement


N-{3-Aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride (CAS 2839139-86-3, molecular formula C₈H₁₇ClN₂O₂S, MW 240.75 g/mol) is a bifunctional building block that combines a bicyclo[1.1.1]pentane (BCP) core with an isopropyl sulfonamide group at one bridgehead and a free primary amine at the other. The BCP motif is an established nonclassical bioisostere of para-substituted phenyl rings, offering a saturated, three-dimensional scaffold that disrupts crystal packing and reduces lipophilicity relative to flat aromatic systems [1][2]. The isopropyl sulfonamide substituent provides intermediate lipophilicity between methyl and cyclopropyl analogs, making this compound a strategic intermediate in medicinal chemistry programs seeking to balance potency with improved solubility, passive permeability, and metabolic stability [1].

Why a Generic BCP Sulfonamide Cannot Substitute for N-{3-Aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide Hydrochloride (CAS 2839139-86-3)


Although BCP-containing sulfonamides share the same bicyclic core, quantitative structure–property data demonstrate that the identity of the N-alkyl sulfonamide substituent and the protonation state (free base vs. hydrochloride salt) produce measurable differences in LogD, aqueous solubility, and metabolic clearance that directly influence downstream synthetic tractability and pharmacokinetic behavior [1][2]. The isopropyl group in CAS 2839139-86-3 occupies a distinct lipophilicity and steric space—intermediate between the methyl (C₁) and cyclopropyl (C₃ cyclic) analogs—making simple substitution with a cheaper or more readily available methyl-sulfonamide BCP building block chemically non-equivalent for SAR exploration and scale-up reproducibility [1][3].

Quantitative Differentiation Evidence for N-{3-Aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide Hydrochloride: Head-to-Head and Class-Level Comparisons


BCP Core vs. para-Fluorophenyl Ring: 360-Fold Kinetic Solubility Gain in γ-Secretase Inhibitor Scaffold

A matched molecular pair (MMP) analysis by Stepan et al. directly compared two γ-secretase inhibitors differing only by replacement of the central para-fluorophenyl ring (compound 1, BMS-708,163) with a 1,3-disubstituted BCP (compound 3). The BCP-containing analog 3 exhibited kinetic solubility at pH 6.5 of 216 μM vs. 0.60 μM for the phenyl analog 1—a 360-fold improvement—and thermodynamic solubility of 19.7 μM vs. 1.70 μM (pH 6.5), an 11.6-fold increase [1]. The BCP core is the direct scaffold present in CAS 2839139-86-3; identical solubility-enhancing geometry is conferred to any medicinal chemistry program substituting a para-phenyl ring with this BCP building block.

Aqueous solubility Bioisostere γ-Secretase inhibition

BCP Core vs. para-Fluorophenyl Ring: 3.5-Fold Passive Permeability Increase in RRCK Assay

In the same MMP comparison, the BCP-containing analog 3 demonstrated a 3.5-fold higher intrinsic passive permeability (RRCK Papp A→B = 19.3 × 10⁻⁶ cm/s) compared to the phenyl-containing analog 1 (Papp = 5.52 × 10⁻⁶ cm/s) [1]. This permeability advantage was confirmed in vivo: compound 3 delivered ~4-fold higher Cmax and AUC values relative to compound 1 in a mouse model of γ-secretase inhibition [1]. The BCP motif present in CAS 2839139-86-3 is the structural determinant of this permeability gain.

Passive permeability RRCK assay Oral absorption

BCP Core vs. para-Fluorophenyl Ring: ≥3.9-Fold Improvement in Metabolic Stability in Human Hepatocytes

In cryopreserved human hepatocytes, the BCP-containing analog 3 exhibited markedly lower apparent intrinsic clearance (CLint,app < 3.8 μL/min/million cells) compared to the phenyl analog 1 (CLint,app = 15 μL/min/million cells), representing at least a 3.9-fold improvement [1]. In human liver microsomes, the trend was consistent: CLint,app < 8.17 mL/min/kg (3) vs. < 16.2 mL/min/kg (1) [1]. The authors attributed this to the lower lipophilicity of the BCP scaffold (ELogD 3.80 for 3 vs. 4.70 for 1), a property intrinsic to the saturated BCP core present in CAS 2839139-86-3 [1].

Metabolic stability Human hepatocytes Intrinsic clearance

BCP as the Most General Bioisostere of para-Substituted Benzene: Data-Mining Evidence Across Target Families

The BioSTAR workflow—a systematic, open-source MMP analysis of the ChEMBL database (version 35, December 2024)—identified 1,3-substituted BCP as the most general bioisosteric replacement for para-substituted benzene rings among all scaffolds evaluated, including cyclohexane, cyclopentane, bicyclo[2.2.2]octane, and cubane [1]. BCP showed the smallest impact on bioactivity of all context-independent replacements for para-substituted benzene, confirming its broad applicability across target families [1]. In contrast, cyclohexane and cyclopentane replacements were strongly context-dependent and could not be generalized [1]. This finding directly supports procurement of BCP-based building blocks like CAS 2839139-86-3 as the evidence-backed default choice for para-phenyl replacement strategies.

Bioisostere ranking Matched molecular pair Data-mining

BCP Sulfonamide vs. Classical Aromatic Sulfonamide Antibiotic: Demonstration of Isosteric Antibiotic Scaffold Hopping

Kokhan et al. demonstrated the utility of 3-aminobicyclo[1.1.1]pentane-derived sulfonamides by preparing a direct isosteric analogue of the classical sulfonamide antibiotic sulfanilamide, in which the para-substituted aniline ring is replaced by the 3-amino-BCP scaffold [1]. The bifunctional BCP sulfonamide building blocks—including compounds analogous to the free base of CAS 2839139-86-3—were synthesized on gram scale without chromatography, confirming scalability and practical procurement viability [1]. This work establishes that BCP sulfonamides can directly surrogate aromatic sulfonamides while introducing the three-dimensionality and physicochemical advantages documented above.

Sulfonamide antibiotic Sulfanilamide isostere Gram-scale synthesis

BCP Group Improves Aqueous Solubility by ≥50-Fold and Reduces Nonspecific Binding Compared to para-Phenyl

In a systematic evaluation of bicycloalkyl and cubane bioisosteres, Auberson et al. demonstrated that replacement of a para-substituted aromatic ring with a 1,3-disubstituted BCP group improves aqueous solubility by at least 50-fold and markedly decreases nonspecific binding (NSB) as measured by CHI(IAM)—the chromatographic hydrophobicity index on immobilized artificial membranes [1]. In contrast, the bicyclo[2.2.2]octane-1,4-diyl analog yielded more lipophilic molecules without the solubility or NSB benefits, while cubane-1,4-diyl showed improvements for both parameters [1]. The BCP motif in CAS 2839139-86-3—specifically the 1,3-disubstituted BCP geometry—is the structural feature responsible for this ≥50-fold solubility gain.

Nonspecific binding CHI(IAM) Solubility enhancement

Highest-Value Application Scenarios for N-{3-Aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide Hydrochloride (CAS 2839139-86-3)


Para-Phenyl Bioisostere Replacement in Oral Drug Discovery Programs Requiring Improved Solubility and Permeability

When a lead series contains a para-substituted aniline or phenyl sulfonamide and suffers from poor aqueous solubility (<10 μM) or low passive permeability (Papp < 10 × 10⁻⁶ cm/s), CAS 2839139-86-3 provides a direct BCP isostere with demonstrated ≥50-fold solubility improvement and 3.5-fold permeability enhancement over matched phenyl analogs [1][2]. The free amine handle allows immediate diversification via amide coupling, sulfonylation, or reductive amination without deprotection steps, enabling rapid SAR exploration in hit-to-lead and lead optimization phases.

Sulfonamide Antibiotic Scaffold Hopping with Developability Advantages

For antibacterial programs targeting dihydropteroate synthase or carbonic anhydrase isoforms where classical sulfanilamide-derived scaffolds exhibit poor metabolic stability or high nonspecific binding, CAS 2839139-86-3 serves as a direct BCP isostere of the 4-aminobenzenesulfonamide core [3]. The ≥3.9-fold improvement in hepatocyte metabolic stability (CLint,app < 3.8 vs. 15 μL/min/million cells) and reduced CHI(IAM) nonspecific binding documented for BCP motifs translate to cleaner in vivo pharmacology and reduced attrition risk [1][2].

Library Synthesis and Parallel Medicinal Chemistry for CNS Penetration Optimization

The BCP motif in CAS 2839139-86-3 confers a reduced ELogD (Δ ≈ −0.9 log units vs. matched phenyl analog) and increased Fsp³, both parameters strongly correlated with improved CNS multiparameter optimization (MPO) scores [1]. Transition metal-free, library-friendly synthetic methods for BCP sulfonamides have been validated, enabling parallel synthesis of diverse analogs from this single building block [4]. This makes CAS 2839139-86-3 a strategic procurement item for CNS drug discovery groups seeking to enhance brain penetration while maintaining target potency.

Bifunctional Reagent for Two-Directional Derivatization in PROTAC and Bifunctional Molecule Design

The 1,3-diamino relationship across the BCP cage—with one amine as the free base and the other derivatized as the isopropyl sulfonamide—positions CAS 2839139-86-3 as a rigid, linear spacer with defined exit vector geometry (bridgehead-to-bridgehead distance ≈ 2.6 Å, substituting for a para-phenyl spacer of ≈ 2.8 Å) [3]. The hydrochloride salt form ensures bench stability and accurate stoichiometry during parallel synthesis, a practical advantage over free-base BCP amines that may undergo partial carbonation upon storage.

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